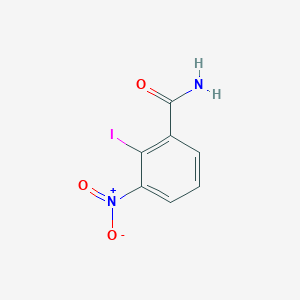

2-Iodo-3-nitrobenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a class of organic compounds that feature a carboxamide group attached to a benzene (B151609) ring. This structural motif is of paramount importance in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. researchgate.netmdpi.com The amide bond is a stable and common functional group found in a vast number of biologically active molecules. mdpi.com The presence of the benzamide core allows for the straightforward introduction of various substituents onto the aromatic ring, enabling chemists to fine-tune the steric and electronic properties of the molecule. mdpi.com This adaptability makes benzamide derivatives ideal candidates for developing new therapeutic agents, as evidenced by their use in creating antifungal, anti-inflammatory, and anticancer drugs. researchgate.netdergipark.org.tr

The versatility of the benzamide scaffold also extends to its role as a "cottonogenic derivative" in stereochemical studies, aiding in the determination of the absolute configuration of chiral molecules. researchgate.net The stability and relative ease of synthesis from commercially available starting materials further enhance the appeal of benzamide derivatives as foundational structures in the design and synthesis of novel organic compounds. mdpi.com

Strategic Importance of Halogenated and Nitrated Aromatic Motifs in Synthetic Design

The incorporation of halogen atoms and nitro groups into aromatic frameworks is a widely employed strategy in synthetic organic chemistry to modulate the reactivity and biological activity of molecules. researchgate.netresearchgate.net

Halogenated Aromatic Compounds:

Halogenated aromatics are crucial intermediates in a multitude of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. researchgate.net The carbon-halogen bond can be selectively activated to form new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex molecular architectures. unacademy.com The introduction of halogens can also significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netrsc.org This has led to the widespread use of halogenated compounds in the pharmaceutical and agrochemical industries. rsc.orgnumberanalytics.com

Nitrated Aromatic Compounds:

Aromatic nitro compounds are highly versatile synthetic intermediates, primarily due to the electron-withdrawing nature of the nitro group and its ability to be transformed into a wide array of other functional groups. researchgate.netsci-hub.se The nitro group can be readily reduced to an amino group, which is a key precursor for the synthesis of many dyes, pharmaceuticals, and other fine chemicals. researchgate.net Furthermore, the strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions, providing a powerful tool for further functionalization. google.com In medicinal chemistry, the nitro group itself can be a critical pharmacophore, contributing to the biological activity of a drug molecule. mdpi.com

Research Trajectories for 2-Iodo-3-nitrobenzamide within Aromatic Functionalization Chemistry

This compound stands at the intersection of these important classes of compounds, possessing an iodine atom, a nitro group, and a benzamide scaffold. This unique combination of functional groups makes it a highly valuable reagent for a variety of advanced synthetic applications.

Research involving this compound and its direct precursor, 2-iodo-3-nitrobenzoic acid, has demonstrated its utility in several key areas of organic synthesis:

Synthesis of Heterocyclic Compounds: The presence of the ortho-iodo and nitro groups facilitates a range of cyclization reactions. For instance, 2-iodo-3-nitrobenzoic acid has been used in tandem Castro-Stephens coupling and 6-endo-dig ring-closure reactions to synthesize 3-aryl-5-nitroisocoumarins. nus.edu.sg Similarly, palladium-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides have been employed to produce 4-substituted 5-nitroisoquinolin-1-ones, which are precursors to potent PARP-1 inhibitors. researchgate.net

Cross-Coupling Reactions: The iodo substituent is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 2-position of the benzamide ring, enabling the synthesis of diverse molecular libraries for drug discovery and materials science. nus.edu.sg

Modification of Biological Activity: The specific substitution pattern of this compound has been shown to be crucial for its biological activity. For example, derivatives of this compound have been investigated for their potential as anticancer agents. nih.gov The related compound, 4-iodo-3-nitrobenzamide (B1684207) (Iniparib), has been studied as a PARP inhibitor for the treatment of breast cancer. google.com Furthermore, 4-iodo-3-nitrobenzamide has been explored for its potential in treating viral hepatitis and AIDS. google.com

The strategic placement of the iodo and nitro groups on the benzamide framework of this compound provides chemists with a powerful tool for the construction of complex and biologically active molecules. Future research is likely to continue to exploit the unique reactivity of this compound to develop novel synthetic methodologies and to create new therapeutic agents and functional materials.

Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 189125-09-5 | C7H5IN2O3 | 292.03 | Not Available |

| 2-Iodo-3-nitrobenzoic acid | 5398-69-6 | C7H4INO4 | 293.02 | 207-212 |

| 3-Nitrobenzamide | 645-09-0 | C7H6N2O3 | 166.13 | 140-143 |

| 2-Chloro-6-iodo-3-nitrobenzamide | Not Available | C7H4ClIN2O3 | 326.47 | Not Available |

| 2-Iodo-5-nitrobenzoic acid | 19230-50-3 | C7H4INO4 | 293.02 | Not Available |

| 5-Bromo-2-iodo-3-nitrobenzoic acid | Not Available | C7H3BrINO4 | 371.91 | >150 (estimated) |

Data sourced from various chemical suppliers and databases. bldpharm.comchemimpex.comsigmaaldrich.comchemsrc.comnih.govcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBUMQONDVMPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443851 | |

| Record name | Benzamide, 2-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189125-09-5 | |

| Record name | Benzamide, 2-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 3 Nitrobenzamide and Analogues

Convergent and Divergent Synthetic Approaches to Substituted Benzamides

The construction of substituted benzamides like 2-iodo-3-nitrobenzamide can be achieved through both convergent and divergent synthetic strategies. Convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the final steps. In contrast, a divergent approach starts with a common intermediate that is progressively modified to create a library of related compounds. researchgate.net

Strategies Involving Amide Bond Formation and Aromatic Functionalization

The formation of the amide bond is a cornerstone of benzamide (B126) synthesis. researchgate.netnih.govmdpi.com Conventional methods often involve the coupling of a carboxylic acid with an amine, frequently requiring the pre-activation of the carboxylic acid moiety. researchgate.net Modern approaches have expanded to include transition metal-catalyzed reactions that offer high atom economy. rsc.org For instance, palladium-catalyzed carbonylation reactions of aryl halides provide a direct route to benzamides. rsc.orgorganic-chemistry.org

Subsequent or prior to amide formation, functionalization of the aromatic ring is necessary to introduce the iodo and nitro groups at the desired positions. The order of these functionalization steps is critical in directing the regiochemistry of the final product. lumenlearning.com For example, introducing a meta-directing group like a nitro group first will influence the position of subsequent substitutions. lumenlearning.comyoutube.com

Key strategies include:

Acylation Reactions: A common starting point involves the acylation of an appropriately substituted aniline (B41778) derivative. smolecule.com

Multicomponent Reactions (MCRs): These reactions offer an efficient route to complex molecules in a single step. For example, transition-metal-free MCRs involving arynes, isocyanides, and water can furnish benzamide derivatives under mild conditions. acs.orgorganic-chemistry.org

Oxidative Amidation: Metal-free domino protocols can synthesize benzamides from ethylarenes through a tandem reaction involving an iodine promoter and an oxidant, followed by nucleophilic substitution with aqueous ammonia (B1221849). organic-chemistry.org

Multi-Step Organic Synthesis from Readily Available Aromatic Precursors

The synthesis of complex benzamides often necessitates a multi-step approach starting from simple, commercially available aromatic compounds. youtube.comacs.org A typical sequence might involve:

Nitration: Introduction of a nitro group onto the benzene (B151609) ring using a mixture of nitric acid and sulfuric acid. youtube.com

Reduction: The nitro group can be reduced to an amine, which can then be converted into an amide. youtube.com

Halogenation: Introduction of the iodine atom at a specific position, often directed by the existing substituents. youtube.com

Amide Formation: Conversion of a carboxylic acid or its derivative to the corresponding benzamide. nanobioletters.com

The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is a critical consideration in these multi-step syntheses. lumenlearning.comyoutube.com The directing effects of the substituents already present on the aromatic ring dictate the position of incoming groups. For instance, an amide group is an ortho, para-director, while a nitro group is a meta-director. youtube.com

Regioselective Iodination of Aromatic Substrates

The introduction of an iodine atom at a specific position on an aromatic ring is a crucial step in the synthesis of this compound and related compounds. Direct iodination of aromatic compounds with molecular iodine is often challenging due to the low reactivity of iodine. ajol.infocurlyarrows.commdma.ch Therefore, various methods have been developed to achieve efficient and regioselective iodination.

Electrophilic Aromatic Iodination with Auxiliary Agents and Catalysts (e.g., Silver Salts, Oleum, Strong Oxidants)

To overcome the low electrophilicity of molecular iodine, activating agents and catalysts are frequently employed. curlyarrows.comoup.com These methods aim to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I+).

Silver Salts: Silver salts, such as silver sulfate (B86663) (Ag2SO4), are used to activate iodine. mdma.chnih.govmanac-inc.co.jp They facilitate the formation of an electrophilic iodine species by precipitating silver iodide. nih.gov This method has been shown to be effective for iodinating activated benzenes, and in some cases, does not require the addition of acid. mdma.ch

Oleum: Fuming sulfuric acid (oleum) can be used to generate iodine cations, enhancing the iodinating capacity for inactive aromatic compounds. manac-inc.co.jp

Strong Oxidants: Oxidizing agents like potassium persulfate (K2S2O8), nitric acid, and hydrogen peroxide can be used to generate reactive iodine species. curlyarrows.commanac-inc.co.jp An iron(III)-catalyzed method using N-iodosuccinimide (NIS) as the iodine source has been developed for the rapid and highly regioselective iodination of arenes. acs.org The use of catalytic trifluoroacetic acid with NIS also provides an efficient method for the regioselective iodination of activated aromatic compounds. psu.edu

| Reagent/Catalyst System | Substrate Type | Key Features |

| I2 / Silver Sulfate | Activated benzenes | Mild, effective, no acid required for activated systems. mdma.ch |

| N-Iodosuccinimide / Fe(III) catalyst | Activated arenes | Rapid, highly regioselective, uses an inexpensive metal catalyst. acs.org |

| N-Iodosuccinimide / Trifluoroacetic acid | Activated aromatics | Efficient, short reaction times at room temperature. psu.edu |

| I2 / Oleum | Inactive aromatics | Generates iodine cations for enhanced reactivity. manac-inc.co.jp |

| I2 / Strong Oxidants (e.g., K2S2O8) | Inactive aromatics | Oxidizes iodine to a more electrophilic species. manac-inc.co.jp |

Palladium-Catalyzed C-H Iodination Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic rings, including iodination. nih.gov These methods often utilize a directing group to guide the catalyst to a specific C-H bond.

A significant advancement in this area is the development of Pd(II)-catalyzed C-H iodination using molecular iodine (I2) as the sole oxidant. nih.govacs.org This approach is more practical and atom-economical compared to methods requiring stoichiometric silver oxidants or other harsh reagents. nih.govacs.org The reaction mechanism is thought to proceed via an electrophilic cleavage pathway. acs.org Kinetic studies have provided insights into the reaction, indicating that the cyclopalladation step can be rate-determining. oup.comoup.com

Directing Group Assisted C-H Iodination in Benzamide Synthesis

In the context of benzamide synthesis, the amide group itself can act as a directing group, facilitating ortho-C-H iodination. rsc.org This strategy offers a high degree of control over the regioselectivity of the iodination step.

Various transition metals, including palladium, rhodium, and iridium, have been employed in directing group-assisted C-H iodination. nih.govnih.govacs.org For instance, iridium(III)-catalyzed ortho-iodination of benzamides has been achieved under mild conditions. acs.org Similarly, cobalt-catalyzed chelation-assisted C-H iodination of aromatic amides using molecular iodine has also been reported. rsc.org The choice of catalyst and reaction conditions can influence the efficiency and substrate scope of the transformation.

The use of transient directing groups is another innovative approach. A monodentate transient directing group can assist in the palladium-catalyzed direct ortho-C-H iodination of benzaldehydes, which can then be converted to the corresponding benzamides. researchgate.net

| Catalyst System | Directing Group | Key Features |

| Pd(OAc)2 / I2 | Amide | Uses molecular iodine as the sole oxidant. nih.gov |

| Ir(III) catalyst / I2 | Amide | Proceeds under mild, additive-free conditions. acs.org |

| Co(OAc)2·4H2O / I2 | Amide with chelating group | Air-stable catalyst, wide functional group tolerance. rsc.org |

| Pd(OAc)2 / Transient Amine | Aldehyde (precursor to amide) | Mild conditions, no silver salt required. researchgate.net |

Reactivity Considerations for Electron-Deficient Arenes in Iodination

The electrophilic iodination of aromatic rings bearing electron-withdrawing groups, such as the nitro (-NO₂) and amide (-CONH₂) or carboxylic acid (-COOH) moieties present in the precursors to this compound, presents a significant synthetic challenge. These groups deactivate the aromatic ring, making it less susceptible to attack by electrophiles. The direct iodination of such deactivated systems is often difficult to achieve with standard iodinating agents like molecular iodine (I₂) alone, as they are not sufficiently reactive to overcome the energy barrier of the substitution reaction. wikipedia.orglibretexts.org

To address this, more potent iodinating systems are required. The mechanism for iodination of deactivated arenes often involves the in situ generation of a more powerful electrophilic iodine species, such as the iodine cation (I⁺) or a hypoiodite (B1233010) species. rsc.org This can be accomplished using a variety of reagents and conditions. For instance, treating molecular iodine with strong oxidizing agents like nitric acid or a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid can generate the highly reactive triiodine cation (I₃⁺). wikipedia.org

Modern approaches have also been developed to facilitate the iodination of electron-deficient arenes. One such method involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or boron trifluoride-water (BF₃–H₂O), which enhances the electrophilicity of the iodine. organic-chemistry.org Another strategy employs a combination of molecular iodine and silver mesylate, which is proposed to form a sulfonyl hypoiodite intermediate, capable of iodinating even electron-poor substrates. acs.org

The regioselectivity of iodination is directed by the existing substituents on the aromatic ring. In the case of a substrate like 3-nitrobenzoic acid, the carboxylic acid group is a meta-director, while the nitro group is also a meta-director. This would direct the incoming electrophile to the positions meta to both groups. However, the synthesis of this compound typically involves the nitration of an iodinated precursor, as the directing effects can be more favorably controlled.

Directed Nitration of Aromatic Systems

The introduction of a nitro group onto an already substituted benzene ring is a cornerstone of aromatic chemistry. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

Advanced Nitration Protocols for Deactivated Arenes

The nitration of deactivated aromatic rings, such as those containing iodo and amide or carboxylic acid groups, often requires forcing conditions that can lead to side reactions and poor yields. To overcome these limitations, several advanced nitration protocols have been developed.

One powerful approach involves the use of N-nitropyrazole-based nitrating reagents. These compounds act as controllable sources of the nitronium ion (NO₂⁺) under mild conditions, enabling the nitration of a broad range of arenes, including deactivated ones, with good functional group tolerance. nih.govacs.org For deactivated aromatics, a combination of an N-nitropyrazole reagent with a Lewis acid catalyst like indium(III) triflate (In(OTf)₃) in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has proven effective. nih.gov

Another effective method utilizes a mixture of nitric acid and trifluoroacetic anhydride (B1165640) in the presence of a zeolite, such as Hβ. This system is particularly effective for nitrating deactivated substrates like nitrobenzene (B124822) and benzoic acid, yielding predominantly the meta-substituted product. scispace.com For highly deactivated systems, superacidic media, such as a mixture of nitric acid and triflatoboric acid, can achieve nitration in good yields and with high regioselectivity under relatively mild conditions. organic-chemistry.org

The following table summarizes some advanced nitration protocols for deactivated arenes:

| Nitrating System | Catalyst/Solvent | Substrate Type | Key Features |

| N-Nitropyrazole | In(OTf)₃ / HFIP | Deactivated arenes | Mild conditions, controllable, good functional group tolerance. nih.govacs.org |

| Nitric Acid / Trifluoroacetic Anhydride | Zeolite Hβ | Deactivated arenes | High activity, meta-selectivity. scispace.com |

| Nitric Acid / Triflatoboric Acid | Superacidic medium | Highly deactivated arenes | High regioselectivity and yields. organic-chemistry.org |

| Bismuth Subnitrate / Thionyl Chloride | Dichloromethane | Phenols, halobenzenes | Efficient for a wide range of aromatic compounds. mdpi.com |

Controllable Mono- and Dinitration Methodologies

Controlling the extent of nitration to achieve selective mono- or dinitration is crucial for synthesizing specifically substituted aromatic compounds. The challenge is particularly pronounced in deactivated systems where forcing conditions for mononitration can sometimes lead to the formation of dinitrated byproducts.

Recent advances have provided methodologies for controllable nitration. The N-nitropyrazole system, for example, allows for selective mononitration or dinitration by manipulating the reaction conditions, such as the stoichiometry of the nitrating reagent. nih.govacs.org By using a slight excess of the N-nitropyrazole reagent, mononitration can be favored, while increasing the equivalents of the reagent can lead to dinitration. nih.gov

Similarly, nitration systems involving nitric acid and trifluoroacetic anhydride with a zeolite catalyst can be tuned for selective dinitration. For instance, a two-stage reaction where trifluoroacetic anhydride is added in the second stage can achieve high selectivity for the dinitration of toluene. scispace.com The choice of nitrating agent and reaction conditions plays a pivotal role in directing the outcome towards either mono- or polynitration. For example, using bismuth subnitrate and thionyl chloride, phenols can be selectively mononitrated or dinitrated by controlling the stoichiometry of the reagents. mdpi.com

Sequential and One-Pot Synthetic Sequences for this compound Derivatives

The synthesis of polysubstituted arenes like this compound derivatives can be streamlined through sequential or one-pot reactions, which enhance efficiency by reducing the number of isolation and purification steps.

One strategy involves the sequential functionalization of a pre-existing benzamide. For instance, a one-pot sequential ortho-/meta-C–H functionalization of N-tosyl-benzamides has been developed to produce polyfunctionalized arenes. rsc.orgrsc.org This approach demonstrates the feasibility of performing multiple, regioselective C-H functionalizations in a single reaction vessel.

Another approach is the one-pot synthesis of heterocyclic compounds from precursors that resemble this compound. For example, 2-substituted quinazolin-4(3H)-ones can be synthesized in a one-pot reaction from 2-nitrobenzamides and aldehydes using sodium dithionite (B78146) as a reducing agent. organic-chemistry.orgresearchgate.net Similarly, glucose has been used as an eco-friendly reductant in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-nitrobenzonitrile. d-nb.info These methods highlight the potential for tandem reduction and cyclization reactions starting from nitro-substituted benzamide or benzonitrile (B105546) scaffolds.

A direct one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, starting from 2-amino-3-methylbenzoic acid. This three-step, one-pot process involves the formation of a benzoxazinedione, followed by aminolysis and subsequent electrophilic halogenation. sioc-journal.cn While not directly producing this compound, this methodology illustrates the power of one-pot sequences in the synthesis of highly substituted benzamides.

The development of tandem reactions, such as a visible-light-promoted nitration/cyclization of olefinic amides, further showcases the potential for constructing complex molecules containing a nitro group in a single, efficient step. researchgate.net While a direct one-pot synthesis of this compound from simple precursors remains a specific challenge, the principles demonstrated in these related sequential and one-pot syntheses provide a clear roadmap for future synthetic design.

Advanced Spectroscopic Characterization of 2 Iodo 3 Nitrobenzamide and Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 2-Iodo-3-nitrobenzamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques would be required for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Analysis of Amide, Aromatic, and Substituent Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the amide protons and the three protons on the aromatic ring.

Amide Protons (-CONH₂): The two protons of the primary amide group would typically appear as two separate, broad singlets due to their different spatial environments and restricted rotation around the C-N bond. Their chemical shift would be significantly downfield, influenced by hydrogen bonding and the electronic nature of the benzoyl group.

Aromatic Protons (Ar-H): The aromatic region would display a complex splitting pattern for the three adjacent protons (H-4, H-5, and H-6).

H-5 would likely appear as a triplet, being coupled to both H-4 and H-6.

H-4 and H-6 would each appear as a doublet of doublets. The precise chemical shifts would be dictated by the combined electron-withdrawing effects of the ortho-iodo, meta-nitro, and amide substituents. The nitro group's strong deshielding effect would particularly influence the proximate H-4 proton.

A hypothetical data table for the expected ¹H NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would require experimental data.

Table 1: Expected ¹H NMR Data for this compound No experimental data found in the searched literature.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Electronic Effects

The ¹³C NMR spectrum provides critical information about the carbon framework. For this compound, seven distinct signals would be anticipated.

Carbonyl Carbon (C=O): The amide carbonyl carbon would resonate at the lowest field (typically δ 165-170 ppm).

Aromatic Carbons: Six signals would correspond to the benzene (B151609) ring carbons.

C-I and C-NO₂: The carbons directly attached to the iodine (C-2) and the nitro group (C-3) would have their chemical shifts heavily influenced by these substituents. The C-I signal is often found at a relatively upfield position for a substituted aromatic carbon, while the C-NO₂ signal would be significantly downfield.

C-1: The carbon bearing the amide group would also be deshielded.

Table 2: Expected ¹³C NMR Data for this compound No experimental data found in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are indispensable for confirming structural assignments.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would definitively link the signals of H-4, H-5, and H-6 to their corresponding carbon signals (C-4, C-5, and C-6).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Vibrational Modes of Amide (C=O, N-H), Nitro (NO₂), and Iodo (C-I) Moieties

The IR spectrum of this compound would be characterized by several strong absorptions.

Amide Group:

N-H Stretching: Two distinct bands would be expected in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amide N-H bonds. Their position and broadness would indicate hydrogen bonding.

C=O Stretching (Amide I band): A very strong absorption, typically around 1650-1680 cm⁻¹, is characteristic of the amide carbonyl group.

N-H Bending (Amide II band): A strong band around 1640-1600 cm⁻¹ would also be present.

Nitro Group:

Asymmetric NO₂ Stretching: A strong, sharp band is expected between 1550-1475 cm⁻¹.

Symmetric NO₂ Stretching: Another strong band would appear in the 1360-1290 cm⁻¹ region. The presence of these two intense bands is a classic indicator of a nitro group.

C-I Stretching: The vibration for the carbon-iodine bond would appear at a much lower frequency, typically in the range of 600-500 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound No experimental data found in the searched literature.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The substitution pattern of this compound allows for the possibility of both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between one of the amide N-H protons and an oxygen atom of the ortho-nitro group. This would create a six-membered ring, lending stability to the conformation. Such an interaction would be evidenced in the IR spectrum by a sharpening and shifting to lower frequency of one of the N-H stretching bands compared to a non-bonded N-H group. In the ¹H NMR spectrum, the involved proton would likely show a significant downfield shift.

Intermolecular Hydrogen Bonding: In the solid state, primary amides are known to form extensive networks of intermolecular hydrogen bonds, where the N-H of one molecule donates to the carbonyl oxygen of another. This strong intermolecular association is responsible for the typically high melting points of primary amides and results in broad N-H stretching absorptions in the IR spectrum.

A definitive analysis of these bonding interactions remains speculative without experimental data.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments that form when the molecule is ionized and broken apart.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

A key synthetic intermediate in the preparation of this compound is 2-iodo-3-nitrobenzoic acid (C₇H₄INO₄). Its molecular weight is 293.02 g/mol sigmaaldrich.com. Another intermediate, methyl 2-iodo-3-nitrobenzoate (C₈H₆INO₄), would be the next step in a common synthetic route . The characterization of these precursors by HRMS is crucial for confirming the success of each synthetic step leading to the final product.

Table 1: Calculated Molecular and Exact Masses of this compound and Related Compounds

| Compound Name | Molecular Formula | Nominal Molecular Weight ( g/mol ) | Calculated Exact Mass (Da) |

| This compound | C₇H₅IN₂O₃ | 292.03 | 291.93449 |

| 4-Iodo-3-nitrobenzamide (B1684207) | C₇H₅IN₂O₃ | 292.03 nih.govsmolecule.com | 291.93449 smolecule.com |

| 2-Iodo-3-nitrobenzoic acid | C₇H₄INO₄ | 293.02 sigmaaldrich.com | 292.91851 |

| Methyl 2-iodo-3-nitrobenzoate | C₈H₆INO₄ | 307.05 | 306.93416 |

Note: The exact mass for this compound is inferred from its isomer. The other exact masses are calculated based on their molecular formulas.

In mass spectrometry, particularly with hard ionization techniques like electron impact (EI), the molecular ion can undergo fragmentation. The resulting pattern of fragment ions is a molecular fingerprint that can be used to confirm the structure of the compound. The fragmentation of this compound is expected to be influenced by its three key functional groups: the amide, the nitro group, and the iodine atom.

Common fragmentation pathways for aromatic amides include the loss of the amino group (-NH₂) or the entire amide functionality as a radical. Aromatic nitro compounds often exhibit a characteristic loss of the nitro group (-NO₂) as a radical, as well as losses of NO and O. The carbon-iodine bond is the weakest bond in the molecule and is expected to cleave readily, leading to the loss of an iodine radical (I•) or the formation of an iodine cation (I⁺) docbrown.infodocbrown.info.

Based on these general principles, the predicted fragmentation pattern for this compound would likely include peaks corresponding to the following losses from the molecular ion [M]⁺:

[M - NH₂]⁺: Loss of the amino group.

[M - NO₂]⁺: Loss of the nitro group.

[M - I]⁺: Loss of the iodine atom.

[M - CONH₂]⁺: Loss of the carboxamide group.

The relative abundance of these fragment ions would depend on the stability of the resulting cations. For instance, the loss of the iodine atom would result in a nitrophenylcarboxamide cation, the stability of which would influence the intensity of this peak. Studies on nitrosamine (B1359907) compounds have shown that fragmentation pathways can also involve losses of radicals like •NO nih.gov.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Neutral Loss |

| [C₇H₅IN₂O₃]⁺ (Molecular Ion) | 292 | - |

| [C₇H₅IN₂O]⁺ | 262 | NO |

| [C₇H₅IO]⁺ | 246 | CONH₂, NO₂ |

| [C₇H₄N₂O₃]⁺ | 166 | I |

| [C₆H₄NO₂]⁺ | 122 | I, CO |

Note: The m/z values are based on the nominal mass of the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. The parts of a molecule that absorb light are known as chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The benzamide (B126) group, the nitro group, and the iodine atom all act as chromophores and auxochromes (groups that modify the absorption of a chromophore). The nitro group, in particular, is a strong chromophore.

While direct UV-Vis data for this compound is not available, studies on related compounds can provide insights. For example, nitrated aromatic compounds typically exhibit strong absorption bands in the UV region instras.com. A study on 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a related nitrated compound, showed an absorption maximum (λmax) at 236 nm and a broad sideband extending from 260 nm to 350 nm . It is plausible that this compound would exhibit similar absorption characteristics, likely with π → π* transitions of the aromatic system and n → π* transitions associated with the nitro and carbonyl groups. The presence of the iodine atom and the specific substitution pattern would influence the exact position and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption Characteristics of this compound

| Chromophore | Expected Transition Type | Approximate Absorption Region (nm) |

| Nitro-substituted benzene ring | π → π | 200-280 |

| Nitro group (-NO₂) | n → π | > 280 |

| Carbonyl group (C=O) | n → π* | ~270-300 |

Note: These are estimated regions based on general principles and data from related compounds.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and composition of a material. It is based on the inelastic scattering of monochromatic light. The resulting Raman spectrum consists of a series of peaks, each corresponding to a specific vibrational mode of the molecule's bonds.

The Raman spectrum of this compound would provide a unique vibrational fingerprint. Key vibrational modes that are expected to be prominent include:

Nitro group (NO₂) vibrations: Symmetric and asymmetric stretching modes, typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

Carbonyl group (C=O) stretching: For the amide group, this would appear in the region of 1630-1695 cm⁻¹.

Amine group (N-H) vibrations: N-H stretching modes around 3100-3500 cm⁻¹ and bending modes around 1600 cm⁻¹.

Carbon-Iodine (C-I) stretching: This vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic ring vibrations: C-C stretching modes within the ring, which are typically observed in the 1400-1600 cm⁻¹ region.

A theoretical and experimental study on 4-methyl-3-nitrobenzoic acid identified the C-H stretching vibrations in the 3000-3100 cm⁻¹ region and other characteristic bands for the substituted benzene ring scirp.org. Similar vibrational modes would be expected for this compound, with shifts in frequency due to the different substituents.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection of very low concentrations of analytes. SERS spectra can sometimes differ from conventional Raman spectra due to the molecule's orientation and interaction with the metal surface. For this compound, a SERS experiment would likely show enhanced signals for the vibrational modes of the parts of the molecule closest to the metal surface. The interaction could occur through the lone pairs of the oxygen atoms in the nitro or carbonyl groups, or through the π-system of the aromatic ring.

Table 4: Predicted Key Raman and SERS Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (-NO₂) | Symmetric stretch | 1300-1370 |

| Nitro (-NO₂) | Asymmetric stretch | 1500-1560 |

| Amide (C=O) | Carbonyl stretch | 1630-1695 |

| Amide (-NH₂) | N-H stretch | 3100-3500 |

| Aromatic Ring | C-C stretch | 1400-1600 |

| Carbon-Iodine (C-I) | C-I stretch | 500-600 |

Note: These are estimated frequency ranges based on typical values for these functional groups.

Computational Chemistry and Theoretical Studies on 2 Iodo 3 Nitrobenzamide Systems

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aromatic systems like 2-Iodo-3-nitrobenzamide. DFT methods are used to predict the electronic effects of its substituents on reactivity. These calculations can accurately model the molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electron density. By substituting different functional groups on the benzamide (B126) scaffold, DFT can be used to build a Structure-Activity Relationship (SAR) to correlate electronic properties with biological activity. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to perform geometric optimizations and electronic structure calculations on related halogenated benzamides. mdpi.com

| Parameter | Common Method/Basis Set | Purpose |

|---|---|---|

| Functional | B3LYP | Approximates the exchange-correlation energy, balancing accuracy and computational cost. mdpi.com |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used to build the molecular orbitals, with polarization and diffuse functions for improved accuracy. mdpi.com |

| Solvent Model | Polarizable Continuum Model (PCM) | Accounts for the effect of a solvent on the molecule's geometry and properties. mdpi.com |

| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) conformation of the molecule. mdpi.com |

DFT calculations are instrumental in mapping out potential reaction pathways for transformations involving this compound. For instance, in the palladium-catalyzed cyclizations of related N-(2-alkenyl)-2-iodo-3-nitrobenzamides, DFT can be employed to elucidate the mechanisms. researchgate.net Such studies can distinguish between different potential routes, like a π-allyl-Pd pathway versus a classical Heck route, by modeling the structures of key intermediates and transition states. researchgate.net

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as bonds are broken and formed. DFT calculations can locate these transition states on the potential energy surface. For example, in the Castro-Stephens coupling of 2-iodo-3-nitrobenzoic acid with a copper(I) acetylide, a four-membered transition state is proposed, which subsequently leads to the cyclized isocoumarin (B1212949) product. bath.ac.uk Theoretical modeling can validate such proposed mechanisms and provide detailed geometric and energetic information about the transition state structure. bath.ac.ukacs.org

By calculating the energies of reactants, transition states, and products, DFT can be used to construct a complete energy profile for a given reaction. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy), a critical factor that determines the reaction rate. acs.org

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors are numerical values derived from computational analysis that help predict and explain the chemical reactivity and selectivity of molecules. These indices provide a quantitative basis for understanding how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.comlibretexts.org

For molecules like this compound, HOMO-LUMO analysis can predict the sites most susceptible to electrophilic and nucleophilic attack. The electron-withdrawing nitro group significantly lowers the energy of the LUMO and concentrates it on the aromatic ring, making the ring highly electrophilic and susceptible to nucleophilic attack. researchgate.net The amide and iodo groups, with their lone pairs, will contribute significantly to the HOMO, indicating potential sites for electrophilic interaction. The energy gap between the HOMO and LUMO is also a crucial indicator of chemical reactivity and stability.

| Orbital | Role | Type of Reaction |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | Acts as the nucleophile. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | Acts as the electrophile. youtube.com |

Beyond FMO theory, other indices are used to provide a more complete picture of reactivity. Aromaticity, often quantified by the Harmonic Oscillator Model of Aromaticity (HOMA), is critical in understanding reactions involving aromatic rings. mdpi.comnih.gov Nucleophilic aromatic substitution reactions, which this compound is prone to, involve the addition of a nucleophile to the ring. mdpi.com This addition step leads to a loss of planarity and a significant decrease in aromaticity, forming a relatively stable intermediate σ-adduct. mdpi.comnih.gov

Modeling Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the solid-state structure, crystal packing, and molecular recognition properties of this compound. rsc.orgresearchgate.net Computational modeling is essential for understanding and quantifying these weak forces.

The iodine atom in this compound is a potent halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a region of positive electrostatic potential on the halogen atom (termed a σ-hole) and a Lewis base (e.g., an oxygen or nitrogen atom). acs.org The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.org Furthermore, the presence of a strong electron-withdrawing group, such as the nitro group in this compound, enhances the size and positive potential of the σ-hole on the iodine atom, leading to stronger halogen bonds. nih.gov

Computational studies on related N-(iodophenyl)nitrobenzamides have identified specific, short iodo···carbonyl and iodo···nitro interactions that are characteristic of halogen bonds. nih.gov Molecular dynamics simulations and DFT calculations can model these interactions, predicting their geometry and contribution to the stability of the crystal lattice. nih.gov In addition to halogen bonds, other non-covalent interactions like N-H···O and C-H···O hydrogen bonds play a significant role in the supramolecular assembly. nih.govresearchgate.net Hirshfeld surface analysis is another computational technique used to visualize and quantify these various intermolecular contacts within the crystal structure. researchgate.net

| Parameter | Description | Typical Value/Range |

|---|---|---|

| X···B Distance | The distance between the halogen atom (X) and the Lewis base (B). | Less than or close to the sum of the van der Waals radii. nih.gov |

| R–X···B Angle | The angle formed by the covalent bond to the halogen (R-X) and the halogen bond. | Approaches 180° (highly directional). nih.gov |

| X···B=C Angle | The angle between the halogen bond and the plane of a carbonyl acceptor. | Approaches 120° for sp² oxygen acceptors. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules over time. For a system like this compound, MD simulations provide critical insights into its structural flexibility (conformational analysis) and its non-covalent interactions with surrounding molecules, such as solvents or biological targets. Such simulations model the atomic motions of the system by iteratively solving Newton's equations of motion, offering a dynamic picture that complements static experimental data from techniques like X-ray crystallography.

Conformational Analysis:

MD simulations can map the potential energy surface related to the rotation of these bonds, identifying low-energy, stable conformers and the energy barriers between them. While crystal structure data provide a precise snapshot of the molecule's conformation in the solid state researchgate.netnih.gov, MD simulations explore its flexibility in different environments (e.g., in aqueous solution or a nonpolar solvent), which is more representative of its state in biological or solution-phase chemical systems. The analysis often focuses on the probability distribution of key dihedral angles. For this compound, the critical dihedral angles include:

τ1 (O=C-C-C): Defines the rotation of the carboxamide group relative to the plane of the benzene (B151609) ring.

τ2 (C-C-N-H): Describes the planarity and orientation of the amide protons.

While specific MD simulation studies exclusively for this compound are not extensively detailed in the literature, analysis of structurally related molecules shows that such computational approaches are essential. nih.govnih.gov For instance, a three-dimensional conformational analysis of the related compound 2-iodo-5-nitrotoluene (B1294305) reveals an essentially planar molecule, a feature that would be tested and quantified by MD simulations for this compound in various media.

| Dihedral Angle | Description | Predicted Stable Range (degrees) | Notes |

| τ1 (O=C-Cring-Cring) | Rotation of the amide group relative to the phenyl ring. | 0 ± 30 | The planarity is favored to maximize π-conjugation, but steric hindrance from the ortho-iodo group can induce twisting. |

| τ2 (Cring-C-N-H) | Orientation of the amide protons. | 180 ± 20 | A trans-like conformation is typical for primary amides, though this can be influenced by hydrogen bonding. |

This table presents hypothetical yet representative data that would be obtained from an MD simulation analysis, illustrating the likely conformational preferences based on general chemical principles and data from similar structures.

Intermolecular Interactions:

MD simulations are particularly adept at characterizing the complex network of non-covalent interactions that this compound can form. These interactions govern its solubility, crystal packing, and binding affinity to biological macromolecules. Crystallographic studies of isomeric and related nitrobenzamides have established the importance of several key interactions. researchgate.netnih.gov

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (-NH₂) and acceptor (C=O). MD simulations can quantify the stability and dynamics of hydrogen bonds, such as the N-H···O bonds that link molecules together in the solid state. researchgate.netmdpi.com

Halogen Bonding: The iodine atom at the 2-position can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like the oxygen atoms of the nitro group (iodo···nitro) or the carbonyl group (iodo···carbonyl) on an adjacent molecule. nih.govnih.govresearchgate.net MD simulations equipped with appropriate force fields can model these directional interactions.

π-π Stacking: The aromatic phenyl ring can interact with other rings through π-π stacking, an interaction observed in the crystal structures of related isomers. nih.govnih.gov

In a typical MD study, the strength and prevalence of these interactions are analyzed using tools like the Radial Distribution Function (RDF), which gives the probability of finding one atom at a certain distance from another, and by calculating the occupancy of specific interactions over the simulation trajectory. For example, in a simulation of this compound interacting with a protein, MD can reveal the key amino acid residues that form stable hydrogen bonds or other contacts, as has been demonstrated for similar nitrobenzamide derivatives. nih.gov

| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Typical Distance (Å) in Simulations | Significance |

| Hydrogen Bond | Amide (N-H) | Carbonyl (O), Nitro (O) | 1.8 - 2.5 | Key for self-assembly and interaction with polar solvents or biological targets. researchgate.netnih.gov |

| Halogen Bond | Iodine (I) | Carbonyl (O), Nitro (O) | 3.0 - 3.5 | A directional interaction contributing to crystal packing and molecular recognition. nih.gov |

| π-π Stacking | Phenyl Ring (Centroid) | Phenyl Ring (Centroid) | 3.5 - 4.5 | Contributes to the stability of aggregated states. nih.gov |

This table summarizes the primary intermolecular interactions involving this compound that would be analyzed in a molecular dynamics simulation. The distances are typical values observed in such simulations.

Chemical Transformations and Derivatization Strategies for 2 Iodo 3 Nitrobenzamide

Modification of the Nitro Group: Reduction and Subsequent Functionalization

The nitro group in 2-iodo-3-nitrobenzamide is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its reduction to an amino group is a common and crucial transformation, as it converts the electron-withdrawing nature to an electron-donating one, paving the way for a different set of subsequent functionalization reactions. This reduction is a key step in the synthesis of various biologically active compounds, including inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). bath.ac.ukresearchgate.net

The reduction of aromatic nitro compounds to the corresponding anilines can be achieved using a variety of reagents and catalytic systems. wikipedia.orgresearchgate.netunimi.it The choice of method often depends on the presence of other functional groups within the molecule that must remain intact. For substrates like this compound and its derivatives, chemoselective reduction methods are essential to avoid undesired reactions at the iodo or amide moieties.

Common methods applicable to the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.orgorganic-chemistry.org Hydrogenation of the nitro groups in derivatives of this compound, such as 4-substituted-5-nitroisoquinolin-1-ones, has been successfully performed to yield the corresponding 5-aminoisoquinolin-1-ones. researchgate.net

Metal-Acid Systems: The classic Béchamp reduction uses iron metal in acidic media. wikipedia.org Other systems like tin(II) chloride (SnCl₂) in hydrochloric acid are also common in laboratory settings. wikipedia.org

Transfer Hydrogenation: Reagents like triethylsilane in the presence of a palladium catalyst or ammonium (B1175870) formate (B1220265) with Pd/C can serve as a source of hydrogen, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org

The resulting amino group is a versatile handle for further derivatization. It can act as a nucleophile, participate in diazotization reactions to introduce a range of other functional groups, or be acylated to form new amides.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Type | Notes |

|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | Widely used, efficient, can sometimes affect other groups like alkenes or halides. wikipedia.orgorganic-chemistry.org |

| H₂, Raney Ni | Catalytic Hydrogenation | An alternative catalyst to palladium. wikipedia.org |

| Fe, HCl/CH₃COOH | Metal-Acid Reduction | Classic Béchamp reduction; cost-effective but often requires harsh conditions. wikipedia.org |

| SnCl₂·2H₂O, HCl | Metal-Acid Reduction | A common laboratory method for nitro group reduction. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Chemical Reduction | Can be used for selective reductions in the presence of other reducible groups. wikipedia.org |

| HSiCl₃, Tertiary Amine | Hydrosilylation | A mild, metal-free method that tolerates many functional groups. organic-chemistry.org |

Transformation of the Iodo Group via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making the iodo group an excellent leaving group for the formation of new carbon-carbon bonds. wikipedia.org This reactivity allows for the introduction of a wide variety of substituents at the C2 position of the benzamide (B126) ring.

Sonogashira and Castro-Stephens Couplings: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for creating C(sp²)-C(sp) bonds. wikipedia.orgnanochemres.org Studies on the related methyl 2-iodo-3-nitrobenzoate have shown successful Sonogashira couplings with phenylacetylene (B144264) and trimethylsilylacetylene (B32187) using a palladium catalyst. nus.edu.sg These reactions proceed to form 2-alkynyl-3-nitrobenzoate esters, which can then undergo subsequent cyclization reactions. nus.edu.sg

A related transformation, the Castro-Stephens coupling, utilizes a copper(I) acetylide to couple with the aryl iodide. bath.ac.uknus.edu.sg The reaction of 2-iodo-3-nitrobenzoic acid with arylalkynyl copper(I) reagents has been shown to proceed via a tandem Castro-Stephens coupling followed by an in situ 6-endo-dig cyclization to directly form 3-aryl-5-nitroisocoumarins. bath.ac.uknus.edu.sg The presence of the ortho-nitro group is crucial for directing this specific cyclization pathway. bath.ac.uknus.edu.sg

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. Intramolecular Heck reactions are particularly useful for constructing cyclic systems. The synthesis of 4-substituted-5-nitroisoquinolin-1-ones has been achieved through Pd-catalyzed intramolecular cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides. researchgate.net In this process, the palladium catalyst facilitates the coupling between the iodo-substituted C2 of the aromatic ring and the alkene moiety on the amide nitrogen side chain. A deuterium-labeling study indicated that the formation of isomeric products can occur through different pathways, including the classical Heck route and a π-allyl-Pd route. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) and is one of the most widely used cross-coupling reactions. rsc.orgmdpi.com Given the high reactivity of aryl iodides, this compound is an excellent substrate for Suzuki couplings to introduce various aryl or vinyl groups at the C2 position. wikipedia.org These reactions are typically carried out with a palladium catalyst and a base. mdpi.com

Table 2: Examples of Cross-Coupling Reactions with 2-Iodo-3-nitroaromatic Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Castro-Stephens | 2-Iodo-3-nitrobenzoic acid | Arylalkynyl copper(I) | None (Pyridine solvent) | 3-Aryl-5-nitroisocoumarin | bath.ac.uknus.edu.sg |

| Sonogashira | Methyl 2-iodo-3-nitrobenzoate | Phenylacetylene | Pd catalyst | Methyl 3-nitro-2-(phenylethynyl)benzoate | nus.edu.sg |

| Intramolecular Heck | N-Allyl-2-iodo-3-nitrobenzamide | N/A (intramolecular) | Pd(PPh₃)₄, Et₃N, Bu₄NCl | 4-Methyl-5-nitroisoquinolin-1-one | researchgate.net |

| Intramolecular Heck | N-Cinnamyl-2-iodo-3-nitrobenzamide | N/A (intramolecular) | Pd(PPh₃)₄, Et₃N, Bu₄NCl | 4-Benzyl-5-nitroisoquinolin-1-one | researchgate.net |

Amide Nitrogen Functionalization, Including N-Alkylation and N-Acylation

The amide nitrogen of this compound provides another site for derivatization. While the lone pair on the nitrogen is delocalized into the carbonyl group, it can still act as a nucleophile under appropriate conditions to undergo N-alkylation or N-acylation. These reactions lead to the formation of secondary or tertiary amides, which can be crucial for modulating the biological activity or for introducing new functionalities for further reactions.

N-Alkylation and N-Acylation: The synthesis of substrates for intramolecular Heck reactions demonstrates the feasibility of N-functionalization. researchgate.net For example, N-allyl-2-iodo-3-nitrobenzamide and N-cinnamyl-2-iodo-3-nitrobenzamide were prepared as precursors for palladium-catalyzed cyclizations. researchgate.net These syntheses involve the reaction of the primary amide with an appropriate alkyl halide (e.g., allyl bromide or cinnamyl bromide) or the acylation of an amine with 2-iodo-3-nitrobenzoyl chloride. Another approach involves coupling 2-nitrobenzoic acid derivatives with amino compounds using peptide coupling reagents. researchgate.net

These N-substituted derivatives are not just final products but key intermediates. The substituent introduced on the nitrogen can contain other functional groups, such as an alkene for Heck coupling or a terminal alkyne for other cyclization reactions. researchgate.net

Table 3: Examples of N-Functionalized Derivatives of this compound

| Derivative Name | Functionalization Type | Synthetic Utility | Ref. |

|---|---|---|---|

| N-Allyl-2-iodo-3-nitrobenzamide | N-Alkylation | Precursor for intramolecular Heck cyclization | researchgate.net |

| N-Cinnamyl-2-iodo-3-nitrobenzamide | N-Alkylation | Precursor for intramolecular Heck cyclization | researchgate.net |

| N,N-Diallyl-2-iodo-3-nitrobenzamide | N,N-Dialkylation | Precursor for intramolecular Heck cyclization | researchgate.net |

| N-Benzhydryl-N-cinnamyl-2-iodo-3-nitrobenzamide | N,N-Dialkylation | Precursor for intramolecular Heck cyclization | researchgate.net |

Further Regioselective Functionalization of the Benzene (B151609) Ring

Beyond modifying the three existing functional groups, it is also possible to introduce new substituents onto the aromatic ring of this compound or its derivatives. The regioselectivity of such reactions is governed by the combined electronic and steric effects of the iodo, nitro, and amide groups. All three are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. However, the directing effects can be exploited under specific conditions.

The position C4 is a key target for further functionalization. This has been demonstrated in derivatives of the this compound scaffold. For instance, after a Sonogashira coupling of methyl 2-iodo-3-nitrobenzoate and subsequent cyclization, the resulting 2-alkynyl-3-nitrobenzoate ester can be treated with electrophiles like iodine monochloride (ICl) or phenylselenyl chloride (PhSeCl). nus.edu.sg This leads to an electrophile-driven cyclization that installs an iodo or phenylselenyl group at the C4 position of the newly formed isocoumarin (B1212949) ring, corresponding to the C4 position of the original benzene ring. nus.edu.sg

Another example is the Friedel-Crafts acylation of 5-nitroisocoumarin (a derivative accessible from the benzamide scaffold) with aromatic acyl chlorides, which results in the introduction of a 4-acyl group. researchgate.net This demonstrates that even with the deactivating nitro group, electrophilic substitution can be achieved at the C4 position. The success of these reactions highlights that the C4 position is the most activated site for electrophilic attack in these highly substituted, electron-deficient systems.

Table 4: Examples of Regioselective C4-Functionalization of this compound Derivatives

| Starting Material Type | Reagent | Functional Group Introduced at C4 | Product Type | Ref. |

|---|---|---|---|---|

| Methyl 3-nitro-2-phenylethynylbenzoate | ICl | Iodo (-I) | 4-Iodo-5-nitro-3-phenylisocoumarin | nus.edu.sg |

| Methyl 2-alkynyl-3-nitrobenzoate esters | PhSeCl | Phenylselenyl (-SePh) | 4-Phenylselenylisocoumarin | nus.edu.sg |

| 5-Nitroisocoumarin | Aromatic acyl chlorides | Acyl (-COR) | 4-Acyl-5-nitroisocoumarin | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Contributions to 2-Iodo-3-nitrobenzamide Chemistry

Direct and extensive research focusing specifically on this compound is limited in published literature. However, its chemical significance can be inferred from the extensive investigation of its structural isomer, 4-Iodo-3-nitrobenzamide (B1684207) (Iniparib), which was studied as an inhibitor of poly(ADP-ribose) polymerase (PARP). google.comchemicalbook.comchemicalbook.com The research surrounding Iniparib highlights the importance of the iodo-nitro-benzamide scaffold in the design of pharmacologically active agents.

Consequently, the primary contribution of this compound to date is its role as a potential synthetic intermediate. It serves as a valuable precursor for creating analogs of biologically active molecules, allowing chemists to explore the structure-activity relationship (SAR) of drug candidates by altering the substitution pattern on the phenyl ring. The ortho-disposition of the iodo and nitro groups in this compound offers different steric and electronic properties compared to the 4-iodo isomer, making it a target for the synthesis of novel heterocyclic systems and other complex architectures.

While some substituted 2-iodobenzamides have been explored as catalysts for oxidation reactions, the presence of the strongly electron-withdrawing nitro group in this compound likely deactivates the iodine atom towards forming the hypervalent iodine species required for such catalysis.

Emerging Methodologies and Persistent Synthetic Challenges

The synthesis of this compound is most logically approached via the amidation of its corresponding carboxylic acid, 2-iodo-3-nitrobenzoic acid. This transformation can be achieved through a two-step sequence involving the formation of an activated intermediate followed by reaction with an ammonia (B1221849) source. A reliable method, analogous to that developed for the 4-iodo isomer, involves the conversion of the carboxylic acid to its methyl ester, which is then treated with anhydrous ammonia. google.com

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Converts the carboxylic acid to a methyl ester, which is more reactive towards amidation and avoids harsh conditions. |

| 2 | Amidation | Anhydrous Ammonia (NH₃) in Methanol | Converts the methyl ester into the primary amide without using aqueous reagents that could cause hydrolysis. google.com |

The most significant and persistent challenge in the synthesis of this and related compounds is the high susceptibility of the carbon-iodine bond to nucleophilic aromatic substitution (SNAr). google.com The presence of a strong electron-withdrawing nitro group positioned ortho to the iodine atom strongly activates the ipso-carbon towards nucleophilic attack.

This presents a major synthetic hurdle:

Side Reactions with Chlorinating Agents: Traditional methods of activating carboxylic acids using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) are problematic. This combination can lead to the formation of a chloro-substituent, replacing the iodo group and yielding 2-chloro-3-nitrobenzamide (B176619) as a significant impurity. google.com

Sensitivity to Nucleophiles: The synthesis must be conducted under conditions that carefully exclude other strong nucleophiles that could displace the iodide.

To overcome these challenges, methodologies that avoid harsh activating agents are preferred. The esterification-amidation sequence described above circumvents the need for thionyl chloride, thus preventing the formation of the chlorinated byproduct and leading to a purer final product. google.com

Research Potential as Synthons in Complex Molecule Synthesis and Materials Science Research

This compound is a highly versatile synthon, which is a conceptual building block used in retrosynthetic analysis. Its three functional groups can be manipulated selectively to construct a wide range of more complex molecules.

In Complex Molecule Synthesis:

The true synthetic potential of this compound lies in its use as a scaffold for building molecular complexity, primarily through two avenues:

Cross-Coupling Reactions: The C-I bond is an exceptionally effective handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

Heterocycle Formation: The ortho-relationship of the iodo and nitro groups is particularly powerful. The nitro group can be selectively reduced to an amine, yielding 2-amino-3-iodobenzamide. This 1,2-disubstituted aromatic intermediate is a classic precursor for the synthesis of various fused heterocyclic systems, which are core structures in many pharmaceuticals.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalyst | Resulting Structure | Application |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Forms a C-C bond, attaching a new aryl or vinyl group. | Synthesis of biaryl compounds. |

| Sonogashira Coupling | Alkynes, Pd/Cu catalyst, Base | Forms a C-C bond with an alkyne. | Building rigid scaffolds and precursors for further cyclization. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Forms a C-N bond. | Synthesis of substituted anilines and N-aryl heterocycles. |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Converts -NO₂ to -NH₂. | Creates a nucleophilic amino group for subsequent reactions. |

| Intramolecular Cyclization (post-reduction & coupling) | Various reagents | Formation of fused rings like benzimidazoles, quinazolinones. | Rapid construction of complex heterocyclic cores. |

In Materials Science Research:

The application of this compound extends beyond medicinal chemistry into materials science. The rigid aromatic core and its capacity for functionalization make it an attractive candidate as a monomer for the synthesis of novel organic materials.

Conjugated Polymers: The iodo group enables polymerization through cross-coupling reactions (e.g., Suzuki or Sonogashira polymerization) to create conjugated polymers. The nitro and amide side groups can be used to tune the electronic properties (e.g., electron affinity, band gap) and physical properties (e.g., solubility, solid-state packing through hydrogen bonding) of the resulting materials.

Functional Materials: These polymers or discrete molecules derived from this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over molecular structure and intermolecular interactions is critical.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-3-nitrobenzamide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nitration and iodination of benzamide derivatives. For example, nitro groups can be introduced via electrophilic aromatic substitution, followed by iodination using iodine monochloride (ICl) under controlled conditions . Purity validation requires techniques like HPLC (High-Performance Liquid Chromatography) for quantitative analysis and NMR (Nuclear Magnetic Resonance) to confirm structural integrity. A suggested workflow includes:

- Step 1 : Optimize reaction temperature and stoichiometry to minimize byproducts.

- Step 2 : Purify via recrystallization or column chromatography.

- Step 3 : Characterize using NMR (e.g., ¹H and ¹³C spectra for nitro and iodo group confirmation) and mass spectrometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its nitro and iodine substituents, which may pose reactivity and toxicity risks:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy to measure saturation points .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via TLC (Thin-Layer Chromatography) and quantify using HPLC .

Advanced Research Questions

Q. What strategies are effective in designing dose-response experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Hypothesis-Driven Design : Define a null hypothesis (e.g., "No cytotoxic effect below 50 μM") and test using a logarithmic dose range (1–100 μM) .

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO).

- Data Analysis : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Validate statistical significance via ANOVA and post-hoc tests .

Q. How should contradictory data on the compound's mechanism of action be analyzed and resolved?

- Methodological Answer :

- Root-Cause Analysis : Identify variables like batch-to-batch purity differences or assay interference (e.g., nitro group redox activity) .

- Triangulation : Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. cellular viability tests) .

- Literature Comparison : Reconcile findings with prior studies on structurally similar nitrobenzamides, noting differences in experimental conditions .

Q. What comparative approaches can be employed to assess the efficacy of this compound against structural analogs?

- Methodological Answer :

- SAR (Structure-Activity Relationship) Study : Synthesize analogs with substitutions at the nitro or iodo positions. Compare IC₅₀ values in biological assays .

- Computational Modeling : Use DFT (Density Functional Theory) to predict electronic effects of substituents on reactivity .

- Data Presentation : Tabulate results for clarity (see example below):

| Analog | Nitro Position | Iodo Position | IC₅₀ (μM) |

|---|---|---|---|

| This compound | 3 | 2 | 12.3 |

| 3-Iodo-4-nitrobenzamide | 4 | 3 | 45.7 |

- Statistical Validation : Apply pairwise t-tests to confirm significance .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Validate docking scores with in vitro inhibition assays .

- Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to reaction .

- Iterative Refinement : Compare computational predictions with experimental kinetic data (e.g., reaction rates under varying conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.